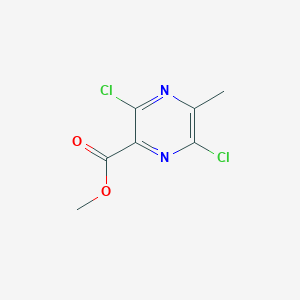

Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate

Descripción

Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate is a pyrazine derivative characterized by a dichloro-substituted aromatic ring, a methyl ester group at position 2, and a methyl substituent at position 4. Pyrazine derivatives are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science. The presence of electron-withdrawing chlorine atoms and the ester group enhances reactivity, making this compound a versatile intermediate in organic synthesis.

Propiedades

IUPAC Name |

methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-3-5(8)11-4(6(9)10-3)7(12)13-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFXVAUTRMTXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)Cl)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate typically involves the reaction of 3,6-dichloro-5-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its functional groups.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It may serve as a lead compound for developing new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate with structurally related pyrazine derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Substituent Effects on Reactivity and Applications Chlorine vs. Amino/Hydroxy Groups: The dichloro-substituted target compound and its ethyl analog (CAS 2411634-87-0) exhibit higher electrophilicity compared to amino- or hydroxy-substituted derivatives (e.g., CAS 1503-04-4), making them more reactive in nucleophilic aromatic substitution. This property is critical in synthesizing herbicides or fungicides . Ester Group Variations: The methyl ester in the target compound offers faster hydrolysis rates than ethyl esters (CAS 2411634-87-0), influencing bioavailability in drug design .

Physicochemical Properties Lipophilicity: The dichloro and methyl groups in the target compound increase logP compared to mono-chloro analogs (e.g., CAS 77168-85-5), enhancing membrane permeability but reducing aqueous solubility . Polarity: Hydroxy-substituted derivatives (CAS 1503-04-4) exhibit higher polarity due to hydrogen bonding, making them suitable for hydrophilic formulations .

Biological and Industrial Relevance Pharmaceuticals: Amino- and piperazinyl-substituted analogs (e.g., CAS 906810-37-5) are prioritized in drug discovery for their ability to interact with biological targets like enzymes or receptors . Agrochemicals: Dichloro-substituted pyrazines (target compound and CAS 2411634-87-0) are leveraged for their stability and pesticidal activity .

Research Findings and Trends

- Synthetic Routes : highlights the use of methyl esters in pyrazine synthesis, with chlorine and methyl groups introduced via electrophilic substitution or cross-coupling reactions .

- Computational Modeling : Tools like SHELX () are critical for crystallographic analysis of pyrazine derivatives, aiding in structure-activity relationship studies .

Actividad Biológica

Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, including antimicrobial, antioxidant, and urease inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate has a molecular formula of C8H8Cl2N2O2. The compound features a pyrazine ring with two chlorine substituents and a carboxylate ester functional group, which is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds derived from pyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate and its analogs can inhibit various bacterial strains. In a study evaluating the antimicrobial efficacy of synthesized hydrazones from 5-methylpyrazine derivatives, some compounds demonstrated notable activity against both Gram-positive and Gram-negative bacteria. However, the specific activity of methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate was not highlighted in the available literature but is inferred from related compounds .

2. Antioxidant Activity

Antioxidant activity is another significant aspect of methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate. The compound's structure allows it to act as a free radical scavenger, potentially reducing oxidative stress in biological systems. In studies involving similar pyrazine derivatives, antioxidant assays showed varying degrees of effectiveness, with some derivatives exhibiting strong antioxidant properties at specific concentrations .

3. Urease Inhibition

Urease inhibition is crucial for the treatment of conditions such as urease-related infections and kidney stones. In a comparative study on hydrazones derived from 5-methylpyrazine carboxylic acid, it was found that certain derivatives exhibited urease inhibition activities with IC50 values indicating their potency. While direct data on methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate's urease inhibition is limited, the structural similarities suggest potential urease inhibitory effects .

Case Study: Synthesis and Evaluation of Hydrazones

In a recent study published in the Pakistan Journal of Pharmaceutical Sciences, researchers synthesized various hydrazones derived from methyl pyrazine compounds and evaluated their biological activities. The hydrazones were characterized using spectroscopic techniques, confirming successful synthesis. The study reported that while some hydrazones showed significant urease inhibition (up to 70% at certain concentrations), others displayed moderate antimicrobial and antioxidant activities .

Table 1: Biological Activity Summary of Synthesized Compounds

| Compound Name | Urease Inhibition (%) | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| Hydrazone A (derived from pyrazine) | 70.2 | Moderate | High |

| Hydrazone B | 45.0 | Low | Moderate |

| Methyl 3,6-dichloro-5-methylpyrazine-2-carboxylate | TBD | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.